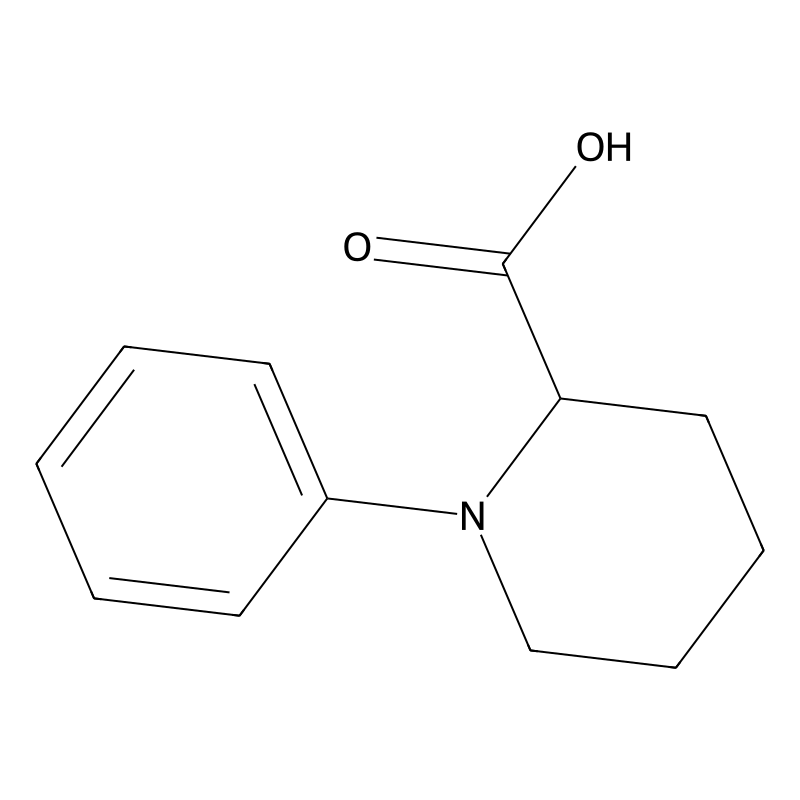1-Phenylpiperidine-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
As a Chiral Scaffolding Molecule:
-Phenylpiperidine-2-carboxylic acid, also known as (2R)-1-phenylpiperidine-2-carboxylic acid, exhibits a chiral center, meaning it exists in two non-superimposable mirror image forms. This property makes it a valuable scaffold in the design and synthesis of novel chiral molecules with potential applications in various fields, including:
Asymmetric catalysis
Chiral catalysts are crucial for the development of efficient and selective chemical reactions in the pharmaceutical and fine chemical industries. 1-Phenylpiperidine-2-carboxylic acid can be derivatized to create chiral catalysts with specific functionalities, allowing for the control of reaction stereochemistry ().
Drug discovery
Chiral drugs can interact differently with biological targets depending on their stereochemistry. 1-Phenylpiperidine-2-carboxylic acid can serve as a starting material for the synthesis of chiral drug candidates, potentially leading to the development of more effective and safer therapeutic agents ().
1-Phenylpiperidine-2-carboxylic acid is an organic compound characterized by its piperidine structure, which includes a phenyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is CHNO, with a molecular weight of approximately 205.257 g/mol . This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions.
- Amidation: Formation of amides when reacted with amines.
These reactions are fundamental in modifying the compound for further applications in drug development and organic synthesis.
Research indicates that derivatives of 1-phenylpiperidine-2-carboxylic acid exhibit various biological activities, including:
- Analgesic Properties: Some derivatives have been studied for their pain-relieving effects, similar to opioids.
- Antidepressant Effects: Certain modifications may enhance neuropharmacological profiles, potentially offering antidepressant benefits.
- Antitumor Activity: Some studies suggest that piperidine derivatives can inhibit tumor growth, although specific data on 1-phenylpiperidine-2-carboxylic acid is limited .
Several methods exist for synthesizing 1-phenylpiperidine-2-carboxylic acid, including:
- From Phenylpiperidine: Starting from phenylpiperidine, carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst.
- Using Grignard Reagents: Reacting a phenyl-substituted Grignard reagent with a suitable carbonyl compound followed by hydrolysis can yield the desired carboxylic acid.
- Cyclization Reactions: Employing cyclization methods involving appropriate precursors can also lead to the formation of this compound.
1-Phenylpiperidine-2-carboxylic acid has several applications, particularly in:
- Pharmaceuticals: Used as a scaffold for developing analgesics and other therapeutic agents.
- Organic Synthesis: Acts as an intermediate in synthesizing more complex molecules.
- Research: Utilized in studies aimed at understanding piperidine chemistry and its biological implications.
Interaction studies involving 1-phenylpiperidine-2-carboxylic acid often focus on its binding affinity to various receptors. Research has shown that modifications to the piperidine ring can significantly affect interactions with opioid receptors, potentially leading to compounds with enhanced efficacy or reduced side effects. Additionally, studies on its interaction with enzymes involved in metabolic pathways are essential for understanding its pharmacokinetics and safety profile.
Several compounds share structural similarities with 1-phenylpiperidine-2-carboxylic acid. A comparison highlights its unique features:
Uniqueness
1-Phenylpiperidine-2-carboxylic acid stands out due to its specific structural configuration that allows for versatile modifications, making it a valuable compound in drug development and synthetic chemistry. Its potential analgesic and antidepressant properties further enhance its significance in pharmaceutical research.








